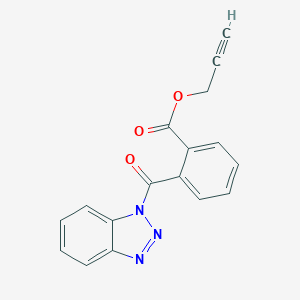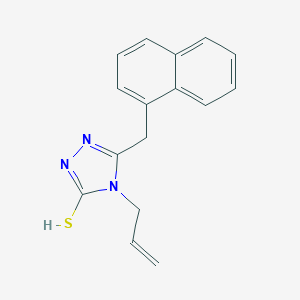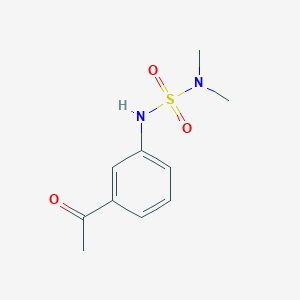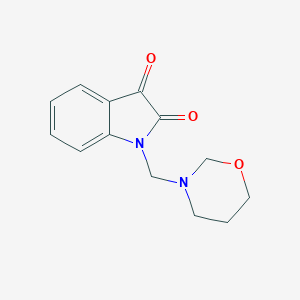![molecular formula C17H10F3NO3 B389473 7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B389473.png)
7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a 2-hydroxybenzylidenamino group at the 7-position of the chromen-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the reaction of 4-trifluoromethyl-2H-chromen-2-one with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The 2-hydroxybenzylidenamino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function .
類似化合物との比較
Similar Compounds
4-trifluoromethyl-2H-chromen-2-one: Lacks the 2-hydroxybenzylidenamino group, resulting in different biological activities.
7-hydroxy-4-methyl-2H-chromen-2-one: Contains a hydroxyl group at the 7-position and a methyl group at the 4-position, leading to distinct chemical properties and applications.
Uniqueness
7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both the trifluoromethyl and 2-hydroxybenzylidenamino groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H10F3NO3 |
|---|---|
分子量 |
333.26g/mol |
IUPAC名 |
7-[(2-hydroxyphenyl)methylideneamino]-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)13-8-16(23)24-15-7-11(5-6-12(13)15)21-9-10-3-1-2-4-14(10)22/h1-9,22H |
InChIキー |
LDLCEBCEYWLLCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389390.png)
![Dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B389391.png)
![2-[(5-{3-nitro-4,5-dimethylphenyl}-2-furyl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389393.png)

![N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B389396.png)
![3-(4-CHLOROPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B389398.png)
![4-hydroxy-3-(4-methoxybenzoyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B389399.png)

![2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B389403.png)

![1-{[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thienyl]carbonyl}indoline](/img/structure/B389407.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]decanamide](/img/structure/B389410.png)
![3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389411.png)

